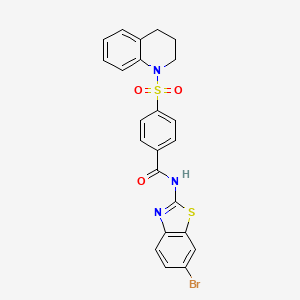
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H18BrN3O3S2 and its molecular weight is 528.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. Its unique structure combines elements of benzothiazole and tetrahydroquinoline, which are known for various pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.
The molecular formula of this compound is C21H20BrN3O2S with a molecular weight of approximately 444.37 g/mol. The compound features a bromine atom at the 6-position of the benzothiazole ring and a sulfonamide group attached to the tetrahydroquinoline moiety.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its potential as an antitumor agent, antimicrobial properties, and effects on specific biological pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Case Study : A study evaluated the cytotoxic effects of related compounds on several cancer cell lines including Mia PaCa-2 and PANC-1. The results demonstrated that these compounds inhibited cell proliferation effectively with IC50 values in the low micromolar range .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Study Findings : In vitro tests showed that derivatives containing the benzothiazole moiety exhibited antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of standard antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the benzothiazole and tetrahydroquinoline rings can enhance biological activity. For example:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents at specific positions demonstrated increased potency against cancer cell lines .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3S2/c24-17-9-12-19-21(14-17)31-23(25-19)26-22(28)16-7-10-18(11-8-16)32(29,30)27-13-3-5-15-4-1-2-6-20(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNSOZQXORWOKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














